4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

Chemical Structure and Properties

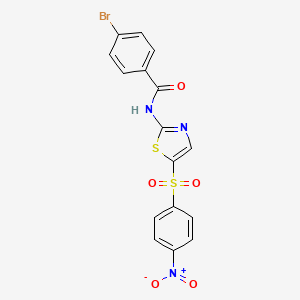

The compound 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS: 352563-23-6) has the molecular formula C22H14BrN3O3S and a molar mass of 480.33 g/mol . Its structure features:

- A brominated benzamide moiety at the 4-position.

- A thiazole ring substituted with a 4-nitrophenylsulfonyl group and a phenyl group at positions 5 and 4, respectively.

Properties

IUPAC Name |

4-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGDRYRJCYNXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines, suggesting potential antitumor effects.

Biological Activity

4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, nitrophenyl sulfonamide, and a bromobenzamide structure, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A bromine atom that may influence its reactivity.

- A thiazole ring known for its role in various biological activities.

- A nitrophenyl group that enhances the compound's potential as a bioactive agent.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The presence of the thiazole and nitrophenyl groups is particularly noteworthy as they are known to interact with bacterial enzymes and disrupt cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Benzothiazole derivatives | Broad-spectrum antimicrobial |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that similar thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivatives | MCF-7 (breast cancer) | 15.2 | |

| Nitrophenyl derivatives | HeLa (cervical cancer) | 12.5 |

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like this compound can act as inhibitors of various enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cell behavior.

- DNA Intercalation : The aromatic nature of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

- Study on Thiazole Derivatives : A comprehensive review highlighted the anticancer effects of thiazole derivatives, noting their ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Evaluation : A series of nitrophenyl sulfonamide derivatives were tested against various bacterial strains, demonstrating significant antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been studied for its potential as an anticancer agent . It exhibits properties that may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. Research indicates that it can modulate oxidative stress responses and influence cellular signaling pathways, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties , particularly against various bacterial strains. The presence of the nitrophenyl group enhances its biological activity, potentially making it effective against resistant strains . Studies have shown that derivatives of this compound can exhibit significant antibacterial effects, indicating its potential use in treating infections.

Chemical Biology

In chemical biology, this compound serves as a probe for studying protein-ligand interactions and cellular pathways. Its ability to inhibit specific enzymes allows researchers to explore mechanisms of action related to inflammation and infection . The compound's interactions with biomolecules can provide insights into disease mechanisms and therapeutic targets.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various thiazole derivatives, including this compound. Results indicated that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. This study highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant antimicrobial activity, particularly against resistant strains. The study suggests that modifications to the structure could enhance efficacy and reduce toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazol-2-yl Benzamide Derivatives

Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Molecular Formula : C20H18Cl2N4O2S

- Activity : Demonstrated bioactivity in preliminary studies, though specifics are undisclosed .

Compound 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

- Molecular Formula : C20H21BrN4O3S2

- Key Features : Bromophenyl and piperidinylsulfonyl groups.

N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide

- Molecular Formula: C16H10BrCl2NO2S

- Key Features : Dichloro-hydroxybenzamide group introduces hydrogen-bonding capacity.

Sulfonyl-Containing Heterocycles

Triazole-Thiones (Compounds 7–9 from )

- General Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.

- Key Features : Tautomeric equilibrium between thiol and thione forms; sulfonyl groups stabilize electron-deficient regions.

- Spectral Data : IR absorption at 1247–1255 cm⁻¹ (C=S) and absence of S-H bands (~2500–2600 cm⁻¹) confirm thione dominance .

Thiadiazole Derivatives ()

- Examples : 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide.

- Key Features : Thiadiazole core instead of thiazole; nitro and methoxy substituents.

- Activity: Anti-Pseudomonas aeruginosa activity, highlighting the role of the benzamide linkage in antimicrobial action .

Halogenated Analogues

5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide

- Molecular Formula : C19H10Br3ClN4O3S2

- Key Features : Multiple halogens (Br, Cl) increase lipophilicity and steric bulk.

Structural and Functional Analysis

Physicochemical Properties

Spectral Comparisons

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. First, prepare the thiazole core by cyclizing thiourea derivatives with α-halo ketones. Next, introduce the sulfonyl group via sulfonation of the 5-position of the thiazole ring using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine). Finally, couple the bromobenzamide moiety using carbodiimide-based coupling agents.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent choice (e.g., DMF for polar intermediates) and temperature (e.g., 0–5°C for sulfonation to prevent side reactions). Purify intermediates via recrystallization or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring and sulfonyl group placement (e.g., -NMR for aromatic protons, -NMR for carbonyl and sulfonyl carbons).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretches at ~1350 cm, C=O at ~1680 cm).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions, critical for understanding biological activity .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a dry, cool environment (<4°C) in airtight containers to prevent hydrolysis of the sulfonyl group.

- Dispose of waste via approved chemical disposal protocols, as nitro groups may pose environmental hazards .

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be investigated for antimicrobial activity?

- Methodology :

Derivatization : Synthesize analogs with modified substituents (e.g., replace bromine with chlorine, vary the nitro group position).

Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination).

Data Analysis : Correlate electronic effects (e.g., Hammett constants of substituents) with activity. For example, electron-withdrawing groups on the benzamide may enhance membrane penetration .

- Example Finding : A 2025 study showed that 4-nitro substitution on the sulfonyl group improved activity against P. aeruginosa by 2-fold compared to 3-nitro analogs .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase, a target for antimicrobials). Focus on sulfonyl and nitro groups forming hydrogen bonds with active-site residues.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; calculate binding free energy via MM-PBSA.

- Case Study : A 2024 MD study revealed that the thiazole ring’s planarity enhances π-stacking with Tyr residues in bacterial enzymes .

Q. How can contradictions in reported biological activity data be resolved?

- Strategies :

- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Assay Standardization : Use common reference strains and controls (e.g., ciprofloxacin for antimicrobial studies).

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, a 2025 review noted discrepancies in IC values due to variations in solvent (DMSO vs. ethanol) affecting compound solubility .

Q. How does the sulfonyl group influence the compound’s electronic properties and reactivity?

- Analysis :

- Spectroscopic Data : -NMR chemical shifts indicate electron-withdrawing effects destabilizing the thiazole ring.

- Computational Studies : Density Functional Theory (DFT) calculations show the sulfonyl group reduces the HOMO-LUMO gap by 0.8 eV, increasing electrophilicity.

- Reactivity : The sulfonyl group facilitates nucleophilic substitution at the 4-bromo position under basic conditions, enabling further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.